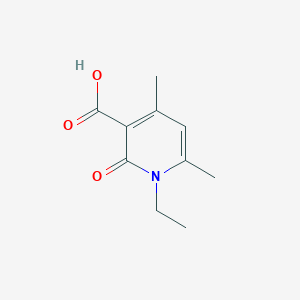

1-エチル-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸

説明

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品研究:抗腫瘍および殺菌特性

この化合物は、抗腫瘍および殺菌特性で知られるルカンソンのアナログの合成に使用されます . ジヒドロピリジンコアの構造改変は、さまざまな癌や細菌感染症に効果的な可能性のある新しい治療薬の開発につながる可能性があります。

有機合成:触媒における水素源

有機化学では、この化合物は、有機触媒的還元アミノ化および共役還元における水素源として役立ちます . これらの反応は、医薬品やポリマーなど、複雑な有機分子を構築するために不可欠です。

電気化学的研究:酸化機構

この化合物など、ジヒドロピリジンの電気化学的挙動は、その酸化機構を理解するために研究されています . この知識は、より優れた電気化学センサーおよびデバイスを設計するために不可欠です。

化学生物学:カルシウムチャネルのモジュレーション

ジヒドロピリジンは、カルシウムチャネルと相互作用することが知られています。 1-エチル-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸などの化合物の研究は、カルシウムチャネルのモジュレーションに関する新しい知見と、新しいカルシウムチャネルブロッカーの開発につながる可能性があります .

生物活性

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as EDMPCA) is a compound that belongs to the dihydropyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of EDMPCA, highlighting its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃NO₃

- CAS Number : 30533041

- Molecular Weight : 197.22 g/mol

Cytotoxicity

Recent studies have demonstrated that EDMPCA exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the HCT-15 colon cancer cell line, where it displayed an IC50 value of 9.24 µM, indicating potent inhibitory effects on tumor growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| EDMPCA | 9.24 ± 0.9 | HCT-15 |

| Compound 3a | 7.94 ± 1.6 | HCT-15 |

| Compound 3f | 15.47 ± 0.72 | HCT-15 |

The cytotoxic effects were further evaluated through in silico studies that suggested a strong interaction with proteins involved in apoptosis pathways, particularly PARP-1, enhancing its potential as an antineoplastic agent .

Antimicrobial Activity

EDMPCA has also been investigated for its antimicrobial properties. A study focusing on a library of dihydropyridine derivatives reported that compounds similar to EDMPCA showed significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism was attributed to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activity of EDMPCA is primarily linked to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through enzyme inhibition:

- Apoptosis Induction : The compound's interaction with PARP-1 suggests that it may facilitate programmed cell death in cancer cells by disrupting DNA repair mechanisms.

- Enzyme Inhibition : The antimicrobial effects are likely due to the compound's binding affinity for DNA gyrase, which is essential for bacterial DNA replication and transcription.

Study 1: Cytotoxic Effects on HCT-15 Cells

A comprehensive study evaluated the cytotoxicity of various dihydropyridine derivatives against HCT-15 cells. Among these, EDMPCA exhibited a promising IC50 value, suggesting its potential as an effective chemotherapeutic agent. The study utilized both experimental assays and computational modeling to predict the compound's behavior in biological systems .

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of EDMPCA derivatives against Staphylococcus aureus. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their effective inhibition of bacterial growth through specific enzyme targeting .

特性

IUPAC Name |

1-ethyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-11-7(3)5-6(2)8(9(11)12)10(13)14/h5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBHEXXKVUJJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652727 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-06-9 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。